1-(4-Methoxyphenyl)-3-pyridin-2-ylurea
Description
1-(4-Methoxyphenyl)-3-pyridin-2-ylurea is a urea derivative featuring a pyridine ring linked to a 4-methoxyphenyl group via a urea bridge (-NH-C(=O)-NH-). Urea derivatives are of interest in medicinal chemistry due to their hydrogen-bonding capacity, which can enhance target binding affinity .
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-pyridin-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-18-11-7-5-10(6-8-11)15-13(17)16-12-4-2-3-9-14-12/h2-9H,1H3,(H2,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMUEPXTZYIYQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-3-pyridin-2-ylurea typically involves the reaction of 4-methoxyaniline with pyridine-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which then reacts with the amine to form the desired urea compound. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-3-pyridin-2-ylurea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 1-(4-hydroxyphenyl)-3-pyridin-2-ylurea, while reduction of a nitro group can yield 1-(4-aminophenyl)-3-pyridin-2-ylurea .
Scientific Research Applications
1-(4-Methoxyphenyl)-3-pyridin-2-ylurea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-3-pyridin-2-ylurea involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridine-Based Derivatives
a) 2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl)pyridin-3-yl)-1-(4-Substituted Phenyl)pyridine
- Structural Features: These compounds share a pyridine core but incorporate chloro and substituted phenyl groups instead of urea linkages. Substituents include -CH₃, -NO₂, and -Br .
- Properties :
- Melting Points : Range from 268–287°C, higher than typical urea derivatives due to increased rigidity from halogen substituents.
- Molecular Weight : 466–545 g/mol, significantly higher than 1-(4-Methoxyphenyl)-3-pyridin-2-ylurea (estimated ~285 g/mol).
- Yield : 67–81%, influenced by steric and electronic effects of substituents .
b) 2-Fluoro-5-(4-fluorophenyl)pyridine
Azetidinones (β-Lactams)
a) 1-(4-Methoxyphenyl)-3-phenoxy-4-phenylazetidin-2-one (3a)
- Structural Features : A β-lactam ring replaces the urea group, with a 4-methoxyphenyl substituent.
- Properties :
Thiourea Derivatives
a) 1-(4-Methylpyridin-2-yl)-3-(1-(3-(trifluoromethyl)phenyl)piperidin-4-yl)thiourea
- Structural Features : Thiourea (-NH-C(=S)-NH-) replaces urea, with a trifluoromethyl group enhancing lipophilicity.
- Thermal Stability: Sulfur’s polarizability may lower melting points compared to oxygen-containing analogs.
Chalcone Derivatives
a) (E)-3-(4-Hydroxy-3-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
- Structural Features : A α,β-unsaturated ketone core instead of urea, with methoxy and hydroxy substituents.
- Properties: Bioactivity: Demonstrates antioxidant and anti-inflammatory effects linked to methoxy groups’ radical-scavenging capacity . Solubility: Higher than urea derivatives due to the conjugated enone system.
Comparative Analysis Table
Structure-Activity Relationships (SAR)
- Electron-Donating Groups (e.g., -OCH₃) : Improve solubility and antioxidant activity (chalcones) but may reduce electrophilic reactivity .
- Halogen Substituents (e.g., -Cl, -F) : Increase melting points and rigidity through halogen bonding (pyridine derivatives) .
- Core Structure Differences : Urea/thiourea groups favor hydrogen bonding, while β-lactams and chalcones prioritize ring strain or conjugation-driven bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
